Cas no 2138039-08-2 (1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one)

1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one is a fluorinated spirocyclic compound featuring a unique diazaspiro[3.4]octane core. The presence of difluorine substitution at the 8-position enhances its stability and potential reactivity, making it a valuable intermediate in medicinal chemistry and drug discovery. The spirocyclic structure contributes to conformational rigidity, which can improve binding selectivity in target interactions. The ketone functionality at the butan-1-yl position offers versatility for further derivatization, enabling applications in the synthesis of bioactive molecules. This compound is particularly useful in the development of fluorinated pharmacophores, where its structural features may influence metabolic stability and pharmacokinetic properties. Suitable for research applications requiring precise molecular scaffolds.
1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one structure
2138039-08-2 structure
Product name:1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one
CAS No:2138039-08-2
MF:C10H16F2N2O
MW:218.243649482727
CID:6197071
PubChem ID:165959820

1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-766960
    • 1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one
    • 2138039-08-2
    • 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one
    • Inchi: 1S/C10H16F2N2O/c1-2-3-8(15)14-6-9(4-13-5-9)10(11,12)7-14/h13H,2-7H2,1H3
    • InChI Key: UWOGMGPZMNQTNZ-UHFFFAOYSA-N
    • SMILES: FC1(CN(C(CCC)=O)CC21CNC2)F

Computed Properties

  • Exact Mass: 218.12306946g/mol
  • Monoisotopic Mass: 218.12306946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 0.5

1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-766960-0.25g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one
2138039-08-2 95.0%
0.25g
$2950.0 2025-02-22
Enamine
EN300-766960-0.5g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one
2138039-08-2 95.0%
0.5g
$3078.0 2025-02-22
Enamine
EN300-766960-1.0g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one
2138039-08-2 95.0%
1.0g
$3207.0 2025-02-22
Enamine
EN300-766960-0.1g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one
2138039-08-2 95.0%
0.1g
$2822.0 2025-02-22
Enamine
EN300-766960-0.05g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one
2138039-08-2 95.0%
0.05g
$2693.0 2025-02-22
Enamine
EN300-766960-10.0g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one
2138039-08-2 95.0%
10.0g
$13792.0 2025-02-22
Enamine
EN300-766960-5.0g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one
2138039-08-2 95.0%
5.0g
$9301.0 2025-02-22
Enamine
EN300-766960-2.5g
1-{8,8-difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one
2138039-08-2 95.0%
2.5g
$6287.0 2025-02-22

Additional information on 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one

Comprehensive Overview of 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one (CAS No. 2138039-08-2)

In the rapidly evolving field of pharmaceutical and agrochemical research, 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one (CAS No. 2138039-08-2) has emerged as a compound of significant interest. This spirocyclic structure, characterized by its unique difluoro and diazaspiro motifs, is gaining attention for its potential applications in drug discovery and material science. Researchers are particularly intrigued by its heterocyclic framework, which offers versatility in molecular design and functionalization.

The compound's CAS number 2138039-08-2 is frequently searched in scientific databases, reflecting its growing relevance in medicinal chemistry and catalysis. Its spiro[3.4]octane core is a key structural feature that enhances its stability and bioavailability, making it a promising candidate for small-molecule therapeutics. Recent studies highlight its potential in targeting enzyme inhibition and receptor modulation, aligning with current trends in precision medicine.

From a synthetic perspective, 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one exemplifies advancements in green chemistry. Its synthesis often involves fluorination techniques, a hot topic in modern organic chemistry due to the demand for sustainable methodologies. The incorporation of fluorine atoms not only improves metabolic stability but also aligns with the industry's shift toward eco-friendly processes. This dual functionality positions the compound as a subject of interest in both academic and industrial research.

Another area where CAS No. 2138039-08-2 is making waves is in computational chemistry. With the rise of AI-driven drug design, researchers are leveraging molecular docking and quantum mechanics simulations to explore its interactions with biological targets. These computational approaches are reducing the time and cost associated with traditional drug development, a trend highly sought after in pharmaceutical R&D.

In summary, 1-{8,8-Difluoro-2,6-diazaspiro[3.4]octan-6-yl}butan-1-one represents a convergence of innovation in structural chemistry, synthetic methodology, and therapeutic application. Its CAS number 2138039-08-2 serves as a gateway to a wealth of research opportunities, making it a compound to watch in the coming years. As the scientific community continues to explore its potential, this molecule is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and sustainable chemistry.

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